(R)-2-aminopropanamide
Overview
Description
®-2-aminopropanamide is an organic compound with the molecular formula C3H8N2O It is a chiral molecule, meaning it has a non-superimposable mirror image The ®-enantiomer refers to the specific spatial arrangement of atoms that gives the molecule its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-aminopropanamide can be synthesized through several methods. One common approach involves the reduction of ®-2-nitropropanamide using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure.
Another method involves the enzymatic resolution of racemic 2-aminopropanamide using specific enzymes that selectively react with one enantiomer, leaving the desired ®-enantiomer. This process often requires precise control of pH and temperature to optimize enzyme activity.
Industrial Production Methods
In an industrial setting, ®-2-aminopropanamide can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-aminopropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-2-aminopropanoic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to ®-2-aminopropanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: ®-2-aminopropanoic acid.
Reduction: ®-2-aminopropanol.
Substitution: Various substituted amides depending on the reactants used.
Scientific Research Applications
®-2-aminopropanamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: It is used in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-aminopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can lead to the activation or inhibition of biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-aminopropanamide
- 2-aminopropanoic acid
- 2-aminopropanol
Comparison
®-2-aminopropanamide is unique due to its specific spatial arrangement, which can result in different biological activities compared to its (S)-enantiomer. For example, the ®-enantiomer may have higher affinity for certain enzymes or receptors, leading to more potent effects. Additionally, its chemical reactivity can differ, making it more suitable for specific synthetic applications.
Properties
IUPAC Name |
(2R)-2-aminopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLIDZJXVVKCW-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332209 | |
Record name | (R)-2-aminopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35320-22-0 | |
Record name | Alaninamide, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035320220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2-aminopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-aminopropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALANINAMIDE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C290BL4RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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